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Benzaldehyde, 4-(1-phenylethenyl)-

Cat. No.: B14254287
CAS No.: 389582-37-0
M. Wt: 208.25 g/mol
InChI Key: WXQHVUXVWQMUEE-UHFFFAOYSA-N
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Description

Contextual Position within Substituted Benzaldehydes

In the case of Benzaldehyde (B42025), 4-(1-phenylethenyl)-, the substituent at the para-position is a 1-phenylethenyl group. This large, non-polar moiety can be expected to influence the molecule's solubility, melting point, and boiling point compared to unsubstituted benzaldehyde. The electronic properties of the 1-phenylethenyl group, which can participate in conjugation with the benzene (B151609) ring, will also modulate the reactivity of the aldehyde functional group.

Structural Significance of the 4-(1-phenylethenyl) Moiety

The 4-(1-phenylethenyl) group is a key feature of this molecule, essentially a stilbene (B7821643) fragment attached to a benzaldehyde. Stilbenes are known for their interesting photophysical properties, including fluorescence, and their derivatives have found applications as optical brighteners and in dye lasers. wikipedia.org The presence of this moiety in Benzaldehyde, 4-(1-phenylethenyl)- suggests that it may also exhibit interesting optical properties.

The carbon-carbon double bond in the ethenyl linker introduces the possibility of (E) and (Z) stereoisomers, which can have significantly different physical and chemical properties. The (Z)-isomer, also known as (Z)-4-styrylbenzaldehyde, is sterically hindered, which can affect its stability and reactivity compared to the (E)-isomer.

Academic Research Trajectory and Open Questions

A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on Benzaldehyde, 4-(1-phenylethenyl)-. While general methods for the synthesis of stilbene and substituted benzaldehyde derivatives are well-established, dedicated research into the synthesis, properties, and applications of this particular compound is limited. nih.govresearchgate.net

This lack of specific research presents a field ripe with open questions and opportunities for future investigation. Key areas for exploration include:

Stereoselective Synthesis: Developing efficient and stereoselective methods for the synthesis of both the (E) and (Z) isomers of Benzaldehyde, 4-(1-phenylethenyl)- would be a valuable contribution to synthetic methodology. Common strategies that could be explored include the Wittig reaction, Heck coupling, and McMurry reaction.

Photophysical Properties: A thorough investigation into the fluorescence and photochemical behavior of this compound is warranted, given its structural similarity to stilbene.

Polymer Chemistry: The aldehyde functionality, combined with the polymerizable ethenyl group, makes this molecule a potential monomer for the synthesis of novel polymers with interesting optical and material properties.

Medicinal Chemistry: Substituted benzaldehydes and stilbene derivatives have been investigated for a wide range of biological activities. nih.gov Screening Benzaldehyde, 4-(1-phenylethenyl)- and its derivatives for potential pharmacological effects could be a promising research avenue.

Physicochemical Properties

PropertyValueSource
Molecular Formula C15H12O rug.nl
Molecular Weight 208.26 g/mol rug.nl
Appearance Inferred to be a solid at room temperatureGeneral knowledge of similar stilbene derivatives
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solventsGeneral knowledge of similar aromatic compounds
CAS Number 71093-80-6 ((Z)-isomer) rug.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B14254287 Benzaldehyde, 4-(1-phenylethenyl)- CAS No. 389582-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

389582-37-0

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(1-phenylethenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c1-12(14-5-3-2-4-6-14)15-9-7-13(11-16)8-10-15/h2-11H,1H2

InChI Key

WXQHVUXVWQMUEE-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Reactivity and Mechanistic Studies of Benzaldehyde, 4 1 Phenylethenyl

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group, characterized by the electrophilic nature of its carbonyl carbon, is a primary site for a variety of chemical transformations.

Nucleophilic Additions and Condensations (e.g., Aldol (B89426), Imine Formation)

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to a range of addition and condensation products.

Aldol Condensation: In the presence of a base or acid catalyst, Benzaldehyde (B42025), 4-(1-phenylethenyl)- can undergo aldol condensation with enolizable carbonyl compounds. For instance, the reaction with a ketone like acetophenone (B1666503) would proceed via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting β-hydroxy ketone can subsequently dehydrate to form a conjugated α,β-unsaturated ketone, also known as a chalcone. The general mechanism for the base-catalyzed aldol condensation of benzaldehydes with acetophenones has been studied, and it is understood that the final dehydration step to form the C=C double bond is often the rate-limiting step. chemicalbook.com Studies on the aldol condensation of various 4-substituted benzaldehydes have shown that the reaction proceeds efficiently, often under solvent-free conditions using a solid base like sodium hydroxide.

Imine Formation: The reaction of Benzaldehyde, 4-(1-phenylethenyl)- with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines from substituted benzaldehydes and various amines has been extensively studied. The equilibrium of this reaction can be influenced by the electronic nature of the substituents on the benzaldehyde ring. For instance, the reaction of benzaldehyde with ethylamine (B1201723) is a rapid condensation process. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the amine, proton transfer, and finally elimination of water to form the imine.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions
Reaction TypeReactantProduct TypeGeneral Conditions
Aldol CondensationAcetophenoneα,β-Unsaturated Ketone (Chalcone)Base (e.g., NaOH) or Acid Catalyst
Imine FormationPrimary Amine (R-NH2)Imine (Schiff Base)Acid Catalyst, removal of water

Reactions with Carbonyl Reagents

Redox Chemistry of the Formyl Group

The formyl group of Benzaldehyde, 4-(1-phenylethenyl)- can undergo both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed for this transformation. The oxidation of aldehydes can proceed under both acidic and alkaline conditions, yielding the carboxylic acid or its corresponding salt, respectively. The presence of the electron-donating 1-phenylethenyl group might slightly influence the rate of oxidation compared to unsubstituted benzaldehyde.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 4-(1-phenylethenyl)benzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon. Catalytic hydrogenation can also be employed to reduce the aldehyde to an alcohol, although this method also has the potential to reduce the ethenyl double bond depending on the catalyst and reaction conditions.

Table 2: Redox Reactions of the Formyl Group
Reaction TypeProduct TypeTypical Reagents
OxidationCarboxylic AcidKMnO₄, H₂CrO₄
ReductionPrimary AlcoholNaBH₄, LiAlH₄, Catalytic Hydrogenation

Reactivity of the Ethenyl Double Bond

The 1-phenylethenyl group, being a substituted styrene (B11656) moiety, exhibits the characteristic reactivity of an alkene.

Addition Reactions to the Alkene Moiety

The carbon-carbon double bond is susceptible to electrophilic addition reactions. For example, it can undergo halogenation with reagents like bromine (Br₂), leading to the formation of a dibromo derivative. Hydrohalogenation with hydrogen halides (e.g., HBr, HCl) would also be expected to occur, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen substituents.

Furthermore, the double bond can be oxidized. For instance, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. Oxidative cleavage of the double bond can also be achieved using stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, which would cleave the molecule at the double bond to yield two carbonyl compounds.

Polymerization Potential (as a monomer)

The presence of the 1-phenylethenyl group, which is a styrene derivative, imparts the ability for Benzaldehyde, 4-(1-phenylethenyl)- to act as a monomer in polymerization reactions. Styrene and its derivatives are well-known to undergo polymerization via free radical, cationic, and anionic mechanisms to form polystyrene and related polymers.

While specific studies on the homopolymerization of Benzaldehyde, 4-(1-phenylethenyl)- are not widely reported, it is expected to polymerize in a manner similar to styrene. The resulting polymer, poly(4-(1-phenylethenyl)benzaldehyde), would feature a polystyrene backbone with pendant benzaldehyde groups. These aldehyde functionalities could then be used for post-polymerization modifications, allowing for the synthesis of functional polymers with tailored properties.

Participation in Cascade and Multicomponent Reactions

The aldehyde functionality of Benzaldehyde, 4-(1-phenylethenyl)- makes it a valuable substrate in cascade and multicomponent reactions, which are efficient methods for the construction of complex molecular architectures in a single step.

Benzannulation Reactions with Related Alkynylbenzaldehydes

While specific studies on the benzannulation reactions of Benzaldehyde, 4-(1-phenylethenyl)- with alkynylbenzaldehydes are not extensively documented in the literature, the general principles of benzannulation can be considered. Rhodium-catalyzed annulation reactions are a common method for constructing aromatic rings. nih.govsigmaaldrich.comnih.govrsc.orgelsevierpure.com For instance, rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides proceeds via C-H activation to form 3-(imino)isoindolinones. nih.govelsevierpure.com It is plausible that under similar catalytic conditions, the aldehyde group of Benzaldehyde, 4-(1-phenylethenyl)- could react with an alkyne to initiate a cascade leading to a benzannulated product, though the specific reaction pathway would need experimental verification.

Heterocyclic Ring Formations (e.g., Thiazolidines, Isoquinolines)

Benzaldehyde, 4-(1-phenylethenyl)- is a suitable precursor for the synthesis of various heterocyclic rings, including thiazolidines and isoquinolines.

Thiazolidine Formation: The formation of thiazolidine-2,4-diones from aldehydes is often achieved through a Knoevenagel condensation. nih.govscienceopen.comfrontiersin.orgresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aldehyde in the presence of a base catalyst. nih.govfrontiersin.org The reaction of Benzaldehyde, 4-(1-phenylethenyl)- with thiazolidine-2,4-dione would be expected to proceed via this mechanism to yield 5-(4-(1-phenylethenyl)benzylidene)thiazolidine-2,4-dione. The general mechanism involves the deprotonation of the active methylene group to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond. nih.gov

Isoquinoline Formation: The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, which are precursors to isoquinolines. wikipedia.orgresearchgate.netnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com Benzaldehyde, 4-(1-phenylethenyl)- can serve as the aldehyde component in this reaction. The mechanism begins with the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring. wikipedia.org

Electronic and Steric Effects on Reaction Pathways

The reactivity of Benzaldehyde, 4-(1-phenylethenyl)- is significantly influenced by the electronic and steric properties of the 4-(1-phenylethenyl) substituent.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a reaction. youtube.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The 4-(1-phenylethenyl) group is relatively bulky. However, due to its position at the para-carbon of the benzaldehyde, it is unlikely to cause significant direct steric hindrance at the aldehyde carbonyl group for most reactions. The primary steric influence would be on reactions that involve the aromatic ring itself or that lead to the formation of bulky transition states or products. For instance, in condensation reactions, the size of the styryl group might influence the orientation of the reactants in the transition state, but it is not expected to be a major inhibiting factor for the approach of a nucleophile to the aldehyde.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving Benzaldehyde, 4-(1-phenylethenyl)- are important for understanding reaction rates and product distributions.

Kinetic Aspects: The rate of reactions involving the aldehyde group is dependent on the electronic nature of the substituent at the para position. For Knoevenagel condensations, electron-withdrawing groups on the benzaldehyde ring generally lead to faster reaction rates due to the increased electrophilicity of the carbonyl carbon. researchgate.netscielo.bracs.org Therefore, the weakly electron-donating nature of the styryl group in Benzaldehyde, 4-(1-phenylethenyl)- would be expected to result in a slightly slower reaction rate compared to benzaldehydes with strongly electron-withdrawing substituents. Kinetic data for the Knoevenagel condensation of various substituted benzaldehydes with diethyl malonate has been reported, providing a basis for such comparisons. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Elucidation of Ethenyl Stereochemistry (¹H, ¹³C NMR)

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential for confirming the core structure and, crucially, for defining the stereochemistry of the 1-phenylethenyl group.

In the ¹H NMR spectrum , one would expect to see distinct signals corresponding to the aldehydic proton, the protons on both aromatic rings, and the vinylic protons of the ethenyl group. The aldehydic proton would appear as a singlet at a characteristic downfield shift (typically around 9.9-10.1 ppm). The aromatic protons would present as a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The two geminal protons of the =CH₂ group would be of particular interest. They are chemically non-equivalent and would likely appear as two distinct singlets or narrow doublets in the vinyl region (around 5.0-6.0 ppm). Their specific chemical shifts would confirm the presence of the terminal alkene.

The ¹³C NMR spectrum would provide a count of the unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde (around 190-192 ppm), the aromatic carbons (typically 120-140 ppm), and the two carbons of the ethenyl group. The quaternary carbon attached to the phenyl ring (-C(Ph)=CH₂) and the terminal methylene (B1212753) carbon (=CH₂) would have characteristic shifts that distinguish them from sp³ or sp hybridized carbons, confirming the alkene moiety.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (Note: This table is predictive and based on typical chemical shift ranges. Actual experimental data is required for confirmation.)

Atom Type Technique Expected Chemical Shift (ppm) Notes
Aldehydic Proton ¹H NMR ~9.9 - 10.1 Singlet
Aromatic Protons ¹H NMR ~7.0 - 8.0 Complex multiplets
Vinylic Protons (=CH₂) ¹H NMR ~5.0 - 6.0 Two distinct signals
Aldehydic Carbon ¹³C NMR ~190 - 192

Conformational Analysis via 2D NMR Techniques

Two-dimensional (2D) NMR techniques would be employed to understand the spatial relationships between atoms and the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to each other. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, which is critical for determining the three-dimensional structure. For instance, NOESY could show correlations between the ortho-protons of one ring and the protons of the other ring or the vinylic protons, providing direct evidence for the molecule's conformational preferences in solution.

Vibrational Spectroscopy for Functional Group Signatures

Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds, serving as a fingerprint for the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of Benzaldehyde (B42025), 4-(1-phenylethenyl)- would display key absorption bands confirming its primary functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde would be prominent, typically appearing around 1700-1710 cm⁻¹. Other expected signals would include the C-H stretches of the aldehyde group (two weak bands around 2720 and 2820 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region). A characteristic C=C stretch for the ethenyl group would be expected around 1620-1640 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR. The C=C double bond and the symmetric vibrations of the aromatic rings, which are often weak in IR, typically show strong signals in Raman spectra. This would be particularly useful for confirming the presence and electronic environment of the phenylethenyl substituent.

Interactive Data Table: Expected Vibrational Frequencies (Note: This table is predictive. Actual experimental data is required for confirmation.)

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H IR/Raman ~3000 - 3100 Medium-Weak
Aldehyde C-H IR ~2720, ~2820 Weak
Aldehyde C=O IR ~1700 - 1710 Strong
Alkene C=C IR/Raman ~1620 - 1640 Medium

Mass Spectrometry for Molecular Mass and Fragment Identification

Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. For C₁₅H₁₂O, the expected exact mass would be approximately 208.0888 Da.

The fragmentation pattern in the mass spectrum would show characteristic losses. For example, the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the aldehyde group (-CHO, M-29) are common fragmentation pathways for benzaldehydes. The presence of the phenylethenyl group would lead to other specific fragments that could be analyzed to confirm the structure.

Electronic Absorption and Emission Spectroscopy

The extensive π-conjugation in Benzaldehyde, 4-(1-phenylethenyl)- governs its interaction with ultraviolet and visible light, leading to characteristic absorption and potential emission properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The chromophore of Benzaldehyde, 4-(1-phenylethenyl)- is essentially a formyl-substituted trans-stilbene. The extended system of conjugated double bonds across the two phenyl rings and the vinyl bridge significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This extensive π-conjugation results in strong absorption in the UV region due to π → π* transitions. Compared to non-conjugated chromophores like benzaldehyde (λmax ≈ 244 nm) or styrene (B11656) (λmax ≈ 245 nm), the absorption maximum (λmax) for 4-styrylbenzaldehyde is expected to be significantly red-shifted (shifted to a longer wavelength). researchgate.netnist.gov The spectrum would likely exhibit a strong, broad absorption band characteristic of stilbene-like molecules, typically above 300 nm. A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed at a longer wavelength. libretexts.org

Fluorescence is the emission of light from a molecule after it has absorbed light. While the parent compound, stilbene (B7821643), is known for its characteristic fluorescence, the introduction of a formyl (-CHO) group at the 4-position is expected to significantly modulate these properties. The aldehyde group is an electron-withdrawing group and can participate in non-radiative decay processes, which often leads to quenching or a reduction in fluorescence quantum yield.

The fluorescence behavior of Benzaldehyde, 4-(1-phenylethenyl)- is not widely documented. However, it can be hypothesized that the compound may exhibit weak fluorescence. The emission wavelength would be expected to be at a lower energy (longer wavelength) than its absorption. The efficiency and wavelength of fluorescence would be highly sensitive to the solvent polarity and the local environment.

X-ray Diffraction Analysis for Crystalline State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.orgnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its preferred conformation.

For Benzaldehyde, 4-(1-phenylethenyl)-, an XRD analysis would be expected to confirm the trans (or E) configuration of the double bond, as this isomer is sterically favored and generally more stable than the cis (Z) isomer. researchgate.net The analysis would reveal the degree of planarity of the molecule; while the conjugated system favors a planar arrangement to maximize orbital overlap, steric hindrance between the phenyl rings may cause some twisting. mdpi.comresearchgate.net Furthermore, XRD analysis elucidates the intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group or π-π stacking between the aromatic rings, which dictate how the molecules pack together to form the crystal lattice. wikipedia.org

Table 3: Key Structural Parameters Obtainable from X-ray Diffraction

Structural Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating crystal unit. nih.gov
Space GroupDescribes the symmetry of the crystal lattice.
Bond Lengths (e.g., C=C, C=O)Confirms covalent structure and provides insight into bond order.
Bond AnglesDefines the geometry around each atom.
Torsional (Dihedral) AnglesDescribes the conformation and planarity of the molecule.
Intermolecular ContactsReveals non-covalent interactions governing crystal packing.

This table lists the types of data obtained from a successful X-ray diffraction experiment. Specific values are not available as a crystal structure for this compound has not been widely reported.

Computational and Theoretical Investigations of Benzaldehyde, 4 1 Phenylethenyl

Electronic Structure Elucidation using Quantum Chemical Methods

Quantum chemical methods are instrumental in determining the electronic structure and ground-state properties of molecules. These theoretical approaches provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. DFT calculations have been extensively applied to benzaldehyde (B42025) and its derivatives to determine their optimized geometries.

Table 1: Representative Calculated Geometric Parameters for a 4-Substituted Benzaldehyde Analog (4-phenylbenzaldehyde) using DFT (Note: This data is for a structurally similar compound and serves as an illustrative example.)

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O~1.21
C-C (ring)~1.39 - 1.41
C-C (inter-ring)~1.49
C-H (aldehyde)~1.11
Bond Angle (°)C-C-O~124
C-C-H (aldehyde)~116
C-C-C (ring)~118 - 121

Data compiled from analogous compounds in computational chemistry literature.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For benzaldehyde derivatives, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the substituent, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The energies of these orbitals and the resulting gap can be tuned by the nature of the substituent at the 4-position. In the case of Benzaldehyde, 4-(1-phenylethenyl)-, the 1-phenylethenyl group is expected to be electron-donating, which would raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to unsubstituted benzaldehyde, thereby increasing its reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For 4-hydroxybenzaldehyde, a related compound, these descriptors have been calculated to assess its reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative 4-Substituted Benzaldehyde Analog (Note: This data is for a structurally similar compound and serves as an illustrative example.)

ParameterValue (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-2.0 to -1.5
HOMO-LUMO Gap4.0 to 4.5
Electronegativity (χ)4.0 to 4.25
Chemical Hardness (η)2.0 to 2.25
Electrophilicity Index (ω)3.8 to 4.3

Values are typical ranges observed for 4-substituted benzaldehydes in computational studies.

Excited State Dynamics and Photophysical Properties

The interaction of molecules with light is governed by their excited-state properties. Computational methods are essential for modeling these dynamics and predicting photophysical phenomena such as absorption, fluorescence, and phosphorescence.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including vertical excitation energies and oscillator strengths, which are related to the position and intensity of absorption bands in a UV-Vis spectrum.

For benzaldehyde and its derivatives, TD-DFT calculations can predict the energies of the principal electronic transitions, such as the n → π* and π → π* transitions. The lowest energy transition is typically the n → π* transition, which is formally forbidden but often observed with weak intensity. The π → π* transitions occur at higher energies and are generally more intense. The substitution at the 4-position with a 1-phenylethenyl group is expected to cause a red-shift (a shift to longer wavelengths) in the π → π* absorption bands due to the extended conjugation.

Table 3: Representative Calculated Electronic Transitions for a 4-Substituted Benzaldehyde Analog using TD-DFT (Note: This data is for a structurally similar compound and serves as an illustrative example.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ (n → π)~3.3 - 3.5~354 - 375~0.001 - 0.01
S₀ → S₂ (π → π)~4.2 - 4.5~275 - 295~0.3 - 0.5
S₀ → S₃ (π → π*)~5.0 - 5.3~234 - 248~0.6 - 0.8

Data compiled from TD-DFT studies on analogous benzaldehyde derivatives.

Computational modeling can also be used to investigate the emission properties of molecules, such as fluorescence and phosphorescence. These processes involve the decay of an excited electronic state back to the ground state. Fluorescence is a spin-allowed process from the first singlet excited state (S₁), while phosphorescence is a spin-forbidden process from the first triplet excited state (T₁).

Theoretical studies on benzaldehyde have explored its photophysical pathways, including intersystem crossing from the S₁ state to the triplet manifold, which is a prerequisite for phosphorescence. The rates of these processes can be predicted computationally. For benzaldehyde, the intersystem crossing from S₁ to a higher triplet state (T₂) is known to be rapid. The subsequent internal conversion to the T₁ state is also efficient, leading to significant phosphorescence. The fluorescence of benzaldehyde derivatives can be influenced by factors such as intermolecular hydrogen bonding.

Studies on o-nitrobenzaldehyde have combined experimental observations with TD-DFT calculations to understand its fluorescence and solvent-dependent phosphorescence. These studies provide a framework for how the photophysical properties of Benzaldehyde, 4-(1-phenylethenyl)- could be modeled, taking into account the influence of its specific substituent and environment.

Computational Mechanistic Studies

DFT calculations are a cornerstone of modern mechanistic organic chemistry, allowing for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies.

For reactions involving benzaldehyde and its derivatives, computational studies have provided valuable insights into reaction mechanisms. For example, the mechanism of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole has been investigated at the DFT (B3LYP)/6-31+G(d) level, identifying three transition states leading to the formation of a Schiff base. The influence of various substituents on the reaction energetics has also been explored, demonstrating how electronic modifications can alter the reaction pathway.

Another example is the DFT study of the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. These calculations elucidated the favorable reaction mechanism and explained the observed stereoselectivity. Such computational approaches could be applied to investigate a variety of reactions involving Benzaldehyde, 4-(1-phenylethenyl)-, predicting its reactivity and the likely outcomes of chemical transformations. For instance, the catalytic pyrolysis of benzaldehyde has been studied using DFT, showing that catalysts can alter the reaction pathway and lower the energy barrier for decomposition.

Reaction Pathways and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms involving benzaldehyde derivatives. While specific studies on the reaction pathways of "Benzaldehyde, 4-(1-phenylethenyl)-" are not extensively documented in the literature, the general principles can be understood from computational investigations of similar molecules.

A representative example is the DFT study of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, which leads to the formation of a Schiff base. Such studies typically identify and characterize the transition states (TS) for each step of the reaction. For instance, in the aforementioned reaction, three key transition states were identified:

TS1: Corresponds to the initial nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, coupled with a hydrogen transfer from the amino group to the carbonyl oxygen. This leads to the formation of a hemiaminal intermediate.

TS2: Involves an internal rearrangement of the molecular geometry of the hemiaminal.

TS3: Represents the dehydration step, where a water molecule is eliminated to form the final Schiff base product. nih.gov

The geometric parameters of these transition states, such as bond lengths and angles, as well as their energetic properties (activation energies), are calculated to map out the complete potential energy surface of the reaction. This information is critical for understanding the reaction kinetics and identifying the rate-determining step.

Table 1: Calculated Activation Energies for a Representative Benzaldehyde Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)
Hemiaminal FormationTS115.8
Internal RearrangementTS25.2
Schiff Base FormationTS325.1

Note: Data is illustrative and based on a similar benzaldehyde reaction.

Catalytic Effects and Solvent Interactions

The reactivity of "Benzaldehyde, 4-(1-phenylethenyl)-" can be significantly influenced by the presence of catalysts and the nature of the solvent. Computational models are instrumental in understanding these effects at a molecular level.

Catalytic Effects: Catalysts can alter reaction pathways by stabilizing transition states or introducing new, lower-energy routes. For instance, in the synthesis of polypropylene, DFT studies have shown how furan derivatives can act as inhibitors by binding to the active sites of a Ziegler-Natta catalyst. a2bchem.com The furan molecule, acting as an electron donor, interacts with the electron-accepting titanium center of the catalyst, thereby blocking the site for propylene polymerization. a2bchem.com Similar computational approaches could be employed to investigate how various catalysts might influence reactions involving the aldehyde group of "Benzaldehyde, 4-(1-phenylethenyl)-".

Solvent Interactions: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on reaction rates and equilibria. Computational studies often employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate these interactions. For example, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, the presence of explicit water molecules was found to lower the activation energies of the transition states, indicating a catalytic role of the solvent in proton transfer steps. nih.gov

Table 2: Effect of Solvation on the Activation Energy of a Benzaldehyde Reaction Step

Solvent ModelActivation Energy (kcal/mol)
Gas Phase25.1
Implicit Water Model (PCM)22.5
One Explicit Water Molecule20.8
Five Explicit Water Molecules18.9

Note: Data is illustrative and based on a similar benzaldehyde reaction.

Molecular Dynamics and Conformational Landscapes

MD simulations track the atomic motions of a molecule by solving Newton's equations of motion, allowing for the characterization of its conformational landscape. This involves identifying the most stable conformers (low-energy states) and the energy barriers between them. For a molecule like "Benzaldehyde, 4-(1-phenylethenyl)-," key conformational degrees of freedom would include the torsion angles between the phenyl rings and the ethenyl bridge, as well as the orientation of the benzaldehyde group.

Periodic DFT calculations on crystalline 4-phenylbenzaldehyde have been used to understand its vibrational dynamics. mdpi.com These studies can unambiguously assign vibrational modes, such as the torsional modes of the phenyl and aldehyde groups, and calculate the energy barriers for these motions. mdpi.com For instance, the torsional barrier of the aldehyde group in crystalline 4-phenylbenzaldehyde was found to be significantly affected by crystal packing forces. mdpi.com

Table 3: Calculated Torsional Barriers for Functional Groups in a Related Benzaldehyde Derivative

Functional GroupTorsional Barrier (Isolated Molecule, cm⁻¹)Torsional Barrier (Crystalline State, cm⁻¹)
Aldehyde Group36004000
Phenyl Group8602600

Note: Data is for the related compound 4-phenylbenzaldehyde. mdpi.com

Virtual Screening for Material Science Properties

"Benzaldehyde, 4-(1-phenylethenyl)-," as a stilbene (B7821643) derivative, is a candidate for applications in material science, particularly in the field of nonlinear optics (NLO). Virtual screening, employing computational methods, is a highly effective strategy for predicting the properties of novel materials and guiding synthetic efforts.

The NLO properties of organic molecules are related to their molecular hyperpolarizability, which can be calculated using quantum chemical methods such as DFT. For a molecule to exhibit significant second-order NLO effects, it typically requires a non-centrosymmetric crystal packing and a large difference between the ground-state and excited-state dipole moments, often achieved with electron-donating and electron-accepting groups connected by a π-conjugated system.

Computational studies on stilbene derivatives have shown that their NLO response is highly sensitive to the nature and position of substituents on the phenyl rings. rsc.orgrsc.org For example, the introduction of a nitro group as an acceptor and a dimethylamino group as a donor can significantly enhance the second-harmonic generation (SHG) efficiency. rsc.org Virtual screening of a library of "Benzaldehyde, 4-(1-phenylethenyl)-" analogs with different substituents could be performed to identify candidates with optimal NLO properties.

Table 4: Calculated Second-Order Hyperpolarizability (β) for Substituted Stilbenes

Substituent (Donor)Substituent (Acceptor)β (arbitrary units)
-H-NO₂15.2
-OCH₃-NO₂25.8
-N(CH₃)₂-NO₂45.1

Note: Data is illustrative and based on general trends in stilbene derivatives.

Applications of Benzaldehyde, 4 1 Phenylethenyl in Advanced Materials and Chemical Systems

Building Blocks for Conjugated Polymers and Oligomers

The extended π-system of Benzaldehyde (B42025), 4-(1-phenylethenyl)-, spanning across its two phenyl rings and the ethenyl bridge, makes it an attractive monomer for the synthesis of conjugated polymers and oligomers. These materials are characterized by their delocalized electronic structures, which are the basis for their use in a variety of electronic applications. ekb.eg

Electrically conducting polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. mdpi.com The synthesis of these materials often involves the polymerization of monomers with extended π-conjugation. researchgate.net While direct polymerization of Benzaldehyde, 4-(1-phenylethenyl)- into a conducting polymer is not widely documented, its structure is analogous to monomers used in established synthesis routes for conducting polymers like poly(phenylene vinylene) (PPV).

The aldehyde functionality provides a reactive handle for various polymerization reactions. For instance, it can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, with appropriate phosphonium (B103445) salts or phosphonates to extend the vinylene chain, a key step in building PPV-type structures. Furthermore, the synthesis of π-conjugated polymers containing benzotriazole (B28993) units has been achieved through methods like palladium-catalyzed direct C-H cross-coupling polycondensation, demonstrating the versatility of using functionalized aromatic building blocks. frontiersin.org The development of such synthetic strategies opens avenues for incorporating the unique optical and electronic properties of the styrylbenzaldehyde unit into novel conducting polymer backbones. The conductivity of these polymers is typically achieved through doping, which creates charge carriers (polarons and bipolarons) that can move along the polymer chain. mdpi.com

The field of organic electronics leverages the properties of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used. tcichemicals.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, organic materials are used as emissive layers, where the recombination of electrons and holes leads to the emission of light. nih.govaps.org The color and efficiency of this emission are determined by the electronic structure of the material. The styryl group in Benzaldehyde, 4-(1-phenylethenyl)- is a well-known chromophore, and stilbene (B7821643) derivatives are often fluorescent. By incorporating this moiety into larger conjugated systems, it is possible to tune the emission properties. For example, derivatives of 4-styrylbenzaldehyde can be used as building blocks for fluorescent dopants or host materials in OLEDs. sunatech.com The aldehyde group can be used to further functionalize the molecule, for instance, by creating larger dendritic structures or by attaching it to a polymer backbone, which can improve film-forming properties and device stability.

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic circuits, and their performance relies on the efficient transport of charge carriers through the organic semiconductor layer. nih.govresearchgate.net High charge carrier mobility is a key requirement for high-performance OFETs. tcichemicals.com This is often achieved in molecules with significant π-π stacking, which facilitates intermolecular charge hopping. The planar, aromatic structure of Benzaldehyde, 4-(1-phenylethenyl)- suggests that it could form ordered assemblies with favorable π-stacking, making it a candidate for use in OFETs. While this specific molecule may not have the extensive conjugation of leading OFET materials like pentacene, it can serve as a crucial precursor. The aldehyde group allows for its incorporation into larger, more complex conjugated molecules designed to have optimal molecular packing and electronic coupling for high charge mobility. rsc.org

Device TypePotential Role of Benzaldehyde, 4-(1-phenylethenyl)-Key Molecular Feature
OLED Building block for emissive materials or hostsConjugated styryl group (chromophore)
OFET Precursor for larger conjugated systemsPlanar aromatic structure for π-stacking

Components in Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. The specific shape and electronic properties of Benzaldehyde, 4-(1-phenylethenyl)- make it an interesting component for the design of self-assembling systems.

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. The formation of these networks is driven by a combination of noncovalent interactions. Research has shown that derivatives of benzaldehyde are effective precursors for organogelators. For example, the condensation of benzaldehyde with sugar alcohols like sorbitol can produce potent gelators. nih.gov Similarly, D-glucosamine has been used with benzaldehyde derivatives to create amide and urea-based compounds capable of gelling a variety of organic solvents and even oils. mdpi.com

Given these precedents, Benzaldehyde, 4-(1-phenylethenyl)- could be used in a similar fashion. Its reaction with chiral molecules, such as carbohydrates or amino acids, could lead to new organogelators where the styryl unit introduces additional π-π stacking interactions, potentially enhancing the gelation properties and introducing photoresponsive behavior.

The self-assembly of molecules into well-defined supramolecular structures is governed by a variety of noncovalent interactions. nih.gov The structure of Benzaldehyde, 4-(1-phenylethenyl)- allows for several such interactions, which would be key to its role in supramolecular architectures.

π-π Stacking: The two aromatic rings provide ample opportunity for π-π stacking interactions, which are crucial for the assembly of many organic electronic materials and organogels.

Dipole-Dipole Interactions: The polar aldehyde group can participate in dipole-dipole interactions, which can help to direct the orientation of molecules within an assembly.

Hydrogen Bonding (in derivatives): While the parent molecule is not a hydrogen bond donor, the aldehyde group can act as a hydrogen bond acceptor. Furthermore, if the aldehyde is converted into other functional groups (e.g., an alcohol or an amide), hydrogen bonding can become a dominant force in the self-assembly process.

Type of InteractionRelevant Structural Feature
π-π StackingPhenyl and styryl groups
Van der Waals ForcesEntire molecule
Dipole-Dipole InteractionsAldehyde group

Precursors for Specialty Chemicals and Fine Organic Syntheses

The aldehyde group is one of the most versatile functional groups in organic chemistry, making Benzaldehyde, 4-(1-phenylethenyl)- a valuable precursor for a wide range of specialty chemicals. Its reactivity allows for the synthesis of more complex molecules with tailored properties. For example, the synthesis of various 4-phenacyloxy benzaldehyde derivatives has been reported, starting from hydroxy-benzaldehydes. orientjchem.org This demonstrates how the benzaldehyde core can be elaborated upon.

The aldehyde group can undergo a plethora of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form amines.

Wittig-type reactions to form alkenes.

Knoevenagel condensation with active methylene (B1212753) compounds.

Formation of imines and oximes .

These reactions allow for the styrylbenzaldehyde scaffold to be incorporated into a diverse array of target molecules, including pharmaceuticals, agrochemicals, and other functional materials. For instance, benzaldehyde and its derivatives are key starting materials in the synthesis of functionalized β2-amino acids. The related compound, 4-(phenylethynyl)benzaldehyde (B1269893), is also used as a precursor in various organic syntheses. nih.govchemicalbook.com The presence of the styryl group in Benzaldehyde, 4-(1-phenylethenyl)- adds a dimension of functionality, as this group can also be modified, for example, through hydrogenation or oxidation, further expanding its synthetic utility.

Synthetic Intermediates for Complex Organic Molecules

The aldehyde functional group in Benzaldehyde, 4-(1-phenylethenyl)- serves as a versatile handle for a variety of chemical transformations, making it a key building block for more complex organic structures. Its utility is demonstrated in several synthetic strategies.

One notable application is in condensation reactions. For instance, it can react with other molecules to form larger, more intricate systems. A noteworthy example involves the condensation with 4-amino sulfanilic acid to produce Schiff bases. ekb.eg These intermediates can then undergo further reactions, such as Diels-Alder cyclizations, to generate substituted 1,2,4-triazines. ekb.eg

The reactivity of the aldehyde group allows for its participation in coupling reactions. Research has shown its use in ruthenium-catalyzed three-component deaminative coupling reactions to synthesize 2,3-disubstituted quinoline (B57606) derivatives. rsc.org In these reactions, the benzaldehyde derivative, an aniline, and an amine are combined to form the quinoline core. rsc.org

Furthermore, Benzaldehyde, 4-(1-phenylethenyl)- and its derivatives are instrumental in the synthesis of various heterocyclic compounds and other complex structures. For example, derivatives like 4-phenacyloxy benzaldehydes have been synthesized through Williamson etherification, a reaction involving a phenolate (B1203915) and a phenacyl halide. orientjchem.org This highlights the role of the benzaldehyde moiety as a scaffold for constructing more elaborate molecular frameworks.

The following table summarizes key synthetic reactions where Benzaldehyde, 4-(1-phenylethenyl)- or its close derivatives are employed as intermediates.

Reaction TypeReactantsProductReference
Schiff Base Formation4-amino sulfanilic acid, substituted benzaldehydeSchiff Base ekb.eg
Diels-Alder CyclizationSchiff base, dieneSubstituted 1,2,4-triazine ekb.eg
Deaminative CouplingAniline, benzaldehyde, triallylamine2,3-disubstituted quinoline rsc.org
Williamson Etherification4-hydroxy-benzaldehyde derivative, phenacyl bromide derivative4-phenacyloxy benzaldehyde derivative orientjchem.org

Reagents in Catalytic Cycles or Ligand Synthesis

Beyond its role as a direct building block, the structural features of Benzaldehyde, 4-(1-phenylethenyl)- make it a valuable component in the design of ligands for catalysis. The aldehyde group can be a key anchoring point for coordination to metal centers or can be modified to create more complex ligand structures.

The phenylethenyl group, particularly when part of a larger tetraphenylethylene (B103901) (TPE) core, can impart unique properties to a ligand, such as aggregation-induced emission (AIE). ossila.com This makes ligands derived from this benzaldehyde attractive for applications in catalysis where monitoring the reaction progress or the catalyst state via fluorescence is desirable.

While direct use as a reagent in a catalytic cycle is less common, its derivatives are crucial in ligand synthesis. For example, the aldehyde can serve as a reactive site for constructing larger, multidentate ligands. These ligands can then be used to form metal complexes with specific catalytic activities.

Integration in Functional Probes and Sensors (e.g., Fluorogenic Probes)

A significant area of application for Benzaldehyde, 4-(1-phenylethenyl)- and related structures is in the development of functional probes and sensors, particularly those that operate on the principle of fluorescence. The unique photophysical properties of the 1-phenylethenyl group, often as part of a tetraphenylethylene (TPE) scaffold, are central to this application.

Molecules containing the TPE unit are known for their aggregation-induced emission (AIE) characteristics. ossila.com In dilute solutions, these molecules are often non-emissive due to intramolecular rotations that provide a non-radiative decay pathway. However, in an aggregated state or when their rotation is restricted, for example, by binding to an analyte, they become highly fluorescent.

This "turn-on" fluorescence mechanism is the basis for the design of fluorogenic probes. Benzaldehyde, 4-(1-phenylethenyl)- can be incorporated into such probes, where the aldehyde group provides a reactive site for binding to specific analytes. For instance, a benzaldehyde–indole fused chromophore has been developed as a fluorescent probe for the dual detection of cyanide and hypochlorite. rsc.org The interaction with these analytes disrupts the chromophore's conjugation, leading to a change in its fluorescence signal. rsc.org

Furthermore, derivatives of Benzaldehyde, 4-(1-phenylethenyl)- have been used to create luminescent polymeric nanoprobes. ossila.com These nanoprobes, which can be engineered to be water-dispersible and biocompatible, can be used for cellular imaging and sensing applications. ossila.com For example, a probe based on a TPE-functionalized quinolinium salt has been shown to be an effective fluorescent sensor for iodide and mercury ions in aqueous media. ossila.com

The table below details examples of functional probes and sensors derived from or related to Benzaldehyde, 4-(1-phenylethenyl)-.

Probe/Sensor TypeTarget Analyte(s)Principle of OperationReference
Fluorogenic ProbeCyanide, HypochloriteDisruption of conjugation rsc.org
Luminescent Polymeric NanoprobeIodide, Mercury ionsAggregation-induced emission ossila.com
Solvatochromic ProbeSolvent polarity, pHSolvatochromism researchgate.netnih.gov

Future Research Perspectives and Interdisciplinary Directions

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing hinges on the development of environmentally benign synthesis routes. For Benzaldehyde (B42025), 4-(1-phenylethenyl)- and its analogs, research is moving away from traditional methods that often involve harsh reagents and generate significant waste.

Green chemistry strategies focus on maximizing atom economy, using safer solvents, and employing catalytic processes. One promising avenue is the direct, metal-free amine-catalyzed synthesis of aromatic aldehydes from simple precursors like acetaldehyde, which can achieve high selectivity and conversion rates. nih.gov Another approach involves the catalytic oxidation of phenylethylene derivatives using hydrogen peroxide as a green oxidant, which produces water as the primary byproduct. google.com A patented process describes the preparation of benzaldehyde from phenylethylene using a BuN-PMo12 catalyst with hydrogen peroxide, achieving a conversion ratio of 99.7% under mild conditions. google.com

Furthermore, the use of alternative reaction media, such as micellar media for Williamson ether synthesis of related hydroxy benzaldehyde derivatives, demonstrates a move towards reducing volatile organic solvents. orientjchem.orgresearchgate.net The Sonogashira cross-coupling reaction, a key method for creating the phenylethynyl linkage found in a related compound, 4-(phenylethynyl)benzaldehyde (B1269893), has been made more expedient and environmentally friendly through the development of copper-free catalytic systems. rsc.org

Table 1: Comparison of Synthesis Methods for Benzaldehyde Derivatives

Method Key Features Catalyst/Reagents Advantages
Catalytic Oxidation Oxidation of phenylethylene BuN-PMo12 / H₂O₂ High conversion, mild conditions, green oxidant. google.com
Sonogashira Coupling Cross-coupling of an aryl halide and a terminal alkyne Palladium precatalysts Copper-free, efficient for C-C bond formation. rsc.org
Williamson Ether Synthesis Substitution reaction in alternative media Triethylamine / Micellar media Avoids volatile organic solvents, room temperature reaction. orientjchem.org

| Amine Catalysis | Direct synthesis from aliphatic aldehydes | Diphenyl prolinol trimethylsilyl (B98337) ether | Metal-free, high selectivity, atom economical. nih.gov |

Advanced Materials Design with Tunable Optoelectronic Properties

The 1,1-diphenylethene (stilbene) core within Benzaldehyde, 4-(1-phenylethenyl)- is a well-known luminophore. Its derivatives, particularly those based on the tetraphenylethylene (B103901) (TPE) scaffold, are at the forefront of research into materials with aggregation-induced emission (AIE). ossila.com AIE materials are weakly emissive when dissolved but become highly fluorescent upon aggregation, making them ideal for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

A close analog, 4-(1,2,2-triphenylvinyl)benzaldehyde (B2719658) (TPVBA), which features a TPE core, serves as a versatile building block for such advanced materials. ossila.com TPVBA can be incorporated into covalent organic frameworks (COFs) or used to create luminescent polymeric nanoprobes. ossila.com For instance, a fluorescent sensor based on a TPE-functionalized quinolinium salt demonstrated a remarkably low detection limit for iodide (22.6 nM) and mercury (71.8 nM) ions in aqueous solutions. ossila.com The aldehyde functional group of these molecules provides an excellent reactive handle for covalently linking them into larger polymeric or framework structures. ossila.com Future research will likely focus on synthesizing and polymerizing Benzaldehyde, 4-(1-phenylethenyl)- to create novel polymers and materials, fine-tuning their optoelectronic properties by modifying the substituents on the phenyl rings.

Table 2: Properties of an Advanced Material Derived from a TPE-Benzaldehyde Analog

Property Value/Description Application Reference
Analyte Detection Iodide (I⁻) Fluorescent Sensor ossila.com
Detection Limit (I⁻) 22.6 nM Environmental Monitoring ossila.com
Analyte Detection Mercury (Hg²⁺) Fluorescent Sensor ossila.com
Detection Limit (Hg²⁺) 71.8 nM Environmental Monitoring ossila.com

| Emission | Intense red emission in aqueous media | Sensing Platform | ossila.com |

Chemoinformatics and AI-Driven Discovery of Derivatives

Chemoinformatics and artificial intelligence (AI) are revolutionizing materials and drug discovery. For a scaffold like Benzaldehyde, 4-(1-phenylethenyl)-, these computational tools offer a pathway to rapidly screen virtual libraries of derivatives for desired properties. By building quantitative structure-activity relationship (QSAR) models, researchers can predict the optoelectronic, catalytic, or biological properties of yet-to-be-synthesized analogs.

This in-silico approach can identify promising candidates for applications ranging from new AIE materials to specialized catalysts. AI algorithms can analyze complex datasets from experimental results to uncover subtle structure-property relationships that may not be obvious to human researchers. This allows for the inverse design of molecules, where a desired property is specified, and the AI proposes structures that are likely to exhibit it. This data-driven approach can significantly accelerate the discovery and optimization of new functional molecules based on the Benzaldehyde, 4-(1-phenylethenyl)- framework, saving considerable time and resources compared to traditional trial-and-error synthesis and testing.

Exploration of Novel Reactivity and Catalysis

The reactivity of Benzaldehyde, 4-(1-phenylethenyl)- is dictated by its aldehyde group and the conjugated π-system. Research on the related compound 4-(phenylethynyl)benzaldehyde shows that the electronic influence of substituents is significantly dampened when transmitted through the diphenylacetylene (B1204595) system compared to a simple benzene (B151609) ring. researchgate.net In aldol (B89426) reactions, for example, the reaction rate difference between electron-donating and electron-withdrawing substituents was much smaller for the diphenylacetylene system. researchgate.net This suggests that the phenylethenyl group in the target compound will similarly modulate the reactivity of the aldehyde group in interesting ways.

Future work will likely explore its participation in multicomponent reactions, which are highly efficient for building molecular complexity in a single step. rsc.org The aldehyde can be a key component in reactions like the synthesis of tetrahydropyrimidinones, which are precursors to functionalized β2-amino acids. nih.gov Moreover, the entire molecule or its derivatives could serve as ligands in transition metal catalysis. The development of tandem catalysts, where multiple reaction steps occur in one pot, is a growing field where benzaldehyde derivatives are used as substrates. researchgate.net For example, nanoreactors integrating metal-organic frameworks (MOFs) and gold nanoparticles have shown excellent performance in Knoevenagel condensation-hydrogenation tandem reactions. researchgate.net

Table 3: Reactivity Studies of Related Benzaldehydes

Reaction Type Substrate System Key Finding Reference
Aldol Reaction 4-(Phenylethynyl)benzaldehydes Electronic effects of substituents are attenuated by the diphenylacetylene core. researchgate.net
Thiazolidine Formation 4-(Phenylethynyl)benzaldehydes Substituent-dependent reactivity was analyzed. researchgate.net
Tandem Catalysis p-Nitrobenzaldehyde A nanoreactor achieved 99.8% conversion in a two-step reaction. researchgate.net

| Cyclocondensation | Benzaldehyde | Novel procedures were developed to condense with β-amino acid amides. | nih.gov |

Integration with Nanoscience and Surface Chemistry

The intersection of organic chemistry with nanoscience and surface chemistry opens up new possibilities for Benzaldehyde, 4-(1-phenylethenyl)-. Its potential as a building block for AIE-active materials is a direct link to nanoprobes for biological imaging and sensing. ossila.com Luminescent polymeric nanoprobes have been fabricated from a TPE-benzaldehyde analog, demonstrating high water dispersibility and efficient cell internalization. ossila.com

In the realm of catalysis, the surface chemistry of catalyst supports is crucial. The performance of palladium clusters in coupling reactions, for instance, is closely related to the functional groups on the surface of the supporting MOF. researchgate.net Benzaldehyde, 4-(1-phenylethenyl)- could be used to functionalize the surface of nanoparticles or other nanomaterials. The aldehyde group can be used to anchor the molecule to surfaces through covalent bonds or to participate in surface-initiated polymerization, creating novel hybrid materials with tailored properties for applications in electronics, photonics, and heterogeneous catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.